rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine
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Overview
Description
[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a molecular formula of C28H59N2O6P and a molecular weight of 550.8 g/mol. This compound is known for its unique structural properties, which include a long aliphatic chain and a phosphate group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:
Formation of the Amide Bond: The reaction between octadecanoic acid and 3-amino-2-ethoxypropanol under dehydrating conditions to form the amide bond.
Quaternization: The resulting amide is then reacted with trimethylamine to introduce the quaternary ammonium group.
Phosphorylation: Finally, the compound is phosphorylated using a suitable phosphorylating agent such as phosphorus oxychloride or phosphoric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and aliphatic chain regions.
Reduction: Reduction reactions can target the phosphate group, converting it to different phosphorus-containing species.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids and alcohols.
Reduction: Reduced phosphorus species such as phosphines.
Substitution: Substituted ammonium compounds.
Chemistry:
- Used as a surfactant in various chemical reactions due to its amphiphilic nature.
- Acts as a phase transfer catalyst in organic synthesis.
Biology:
- Investigated for its potential role in membrane biology due to its structural similarity to phospholipids.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Explored for its potential use in drug delivery systems, particularly for targeting lipid membranes.
- Investigated for its antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of [2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The quaternary ammonium group can interact with negatively charged components of the membrane, further influencing its properties .
Comparison with Similar Compounds
- [2-Ethoxy-3-(hexadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- [2-Ethoxy-3-(dodecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Comparison:
- Chain Length: The primary difference lies in the length of the aliphatic chain. The octadecanoyl group in the target compound provides greater hydrophobicity compared to shorter chains.
- Membrane Interaction: The longer chain enhances the compound’s ability to integrate into lipid bilayers, making it more effective in applications involving membrane interactions.
- Unique Properties: The specific combination of the ethoxy group, amide bond, and quaternary ammonium group in [2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate provides a unique balance of hydrophilic and hydrophobic properties, distinguishing it from similar compounds .
Properties
IUPAC Name |
[2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H59N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)29-25-27(34-7-2)26-36-37(32,33)35-24-23-30(3,4)5/h27H,6-26H2,1-5H3,(H-,29,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVZKDZYEOYGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H59N2O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920964 |
Source
|
Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112989-02-3 |
Source
|
Record name | 3-Octadecanamido-2-ethoxypropylphosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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